5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl oxalate to form the intermediate, which is then cyclized with pyrrolidine to yield the desired oxadiazole compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole: Similar in structure but with a triazole ring instead of an oxadiazole ring.
5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-thiadiazole: Contains a thiadiazole ring, which introduces sulfur into the structure.
Uniqueness
5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts specific chemical properties such as stability and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in drug development and material science.
Properties
Molecular Formula |
C12H13N3O |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-phenyl-3-pyrrolidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H13N3O/c1-2-5-9(6-3-1)12-14-11(15-16-12)10-7-4-8-13-10/h1-3,5-6,10,13H,4,7-8H2 |
InChI Key |
DAPALCXWAIUWGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NOC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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